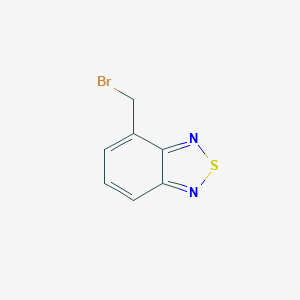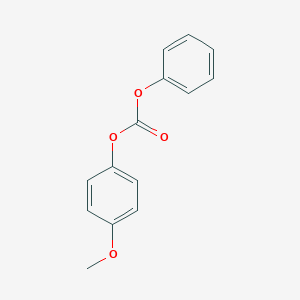
Carbonic acid, p-methoxyphenyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, p-methoxyphenyl phenyl ester (also known as MOPPE) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. MOPPE is used in the synthesis of various organic compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of MOPPE is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, MOPPE has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Efectos Bioquímicos Y Fisiológicos
MOPPE has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal pathogens, and reduce the activity of carbonic anhydrase. MOPPE has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPPE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, MOPPE has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the study of MOPPE. One area of research is the development of new synthetic methods for MOPPE and related compounds. Another area of research is the investigation of the mechanism of action of MOPPE and its potential use in the treatment of various diseases. Additionally, the use of MOPPE as a photoinitiator in polymerization reactions is an area of active research.
Conclusion
In conclusion, carbonic acid, p-methoxyphenyl phenyl ester is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit a range of biological activities and has been studied for its potential use in the treatment of various diseases. MOPPE has several advantages for use in lab experiments but also has some limitations. There are several future directions for the study of MOPPE, including the development of new synthetic methods and the investigation of its mechanism of action.
Métodos De Síntesis
MOPPE can be synthesized by the reaction of p-methoxyphenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction yields MOPPE as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
MOPPE has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a photoinitiator in polymerization reactions. MOPPE has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against fungal pathogens such as Candida albicans and Aspergillus niger.
Propiedades
Número CAS |
17145-95-8 |
|---|---|
Nombre del producto |
Carbonic acid, p-methoxyphenyl phenyl ester |
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O4/c1-16-11-7-9-13(10-8-11)18-14(15)17-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
CDYRJVLCQQLYLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



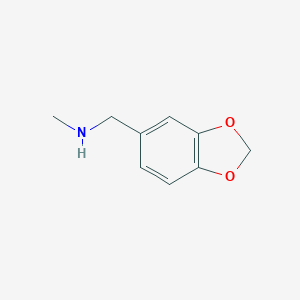
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
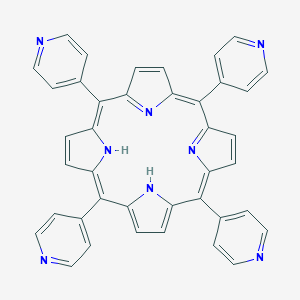
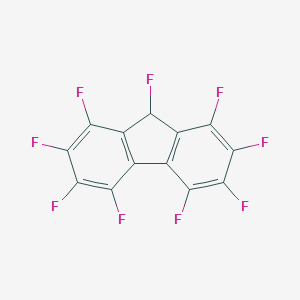
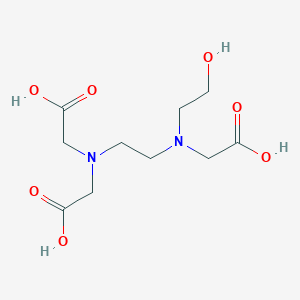
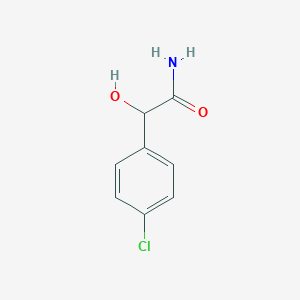
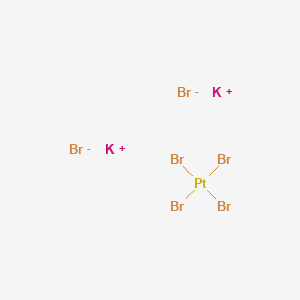
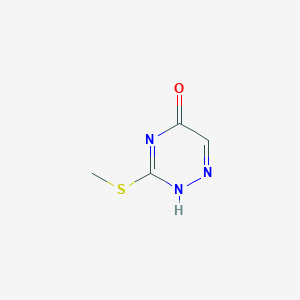
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
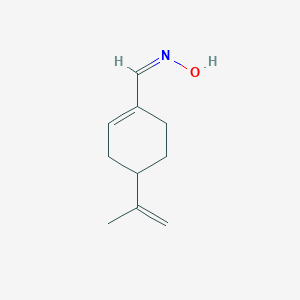
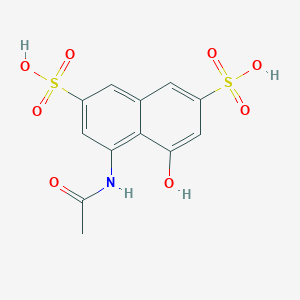
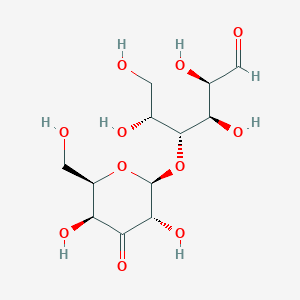
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
